3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
Description
3-(2-Bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a structurally complex amide derivative featuring a 2-bromophenyl group, a furan-3-ylmethyl substituent, and a 2-(thiophen-2-yl)ethyl moiety. Its molecular formula is C₂₁H₂₁BrN₂O₂S, with a molecular weight of 445.38 g/mol. The compound integrates heterocyclic aromatic systems (furan and thiophene) and a brominated phenyl group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2S/c21-19-6-2-1-4-17(19)7-8-20(23)22(14-16-10-12-24-15-16)11-9-18-5-3-13-25-18/h1-6,10,12-13,15H,7-9,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAUUHCMYYAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-3-ylmethanamine in the presence of a base such as triethylamine to form the intermediate amide.
Alkylation: The intermediate amide is then alkylated with 2-(thiophen-2-yl)ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, LiAlH₄
Substitution: Pd(PPh₃)₄, NaOH, various nucleophiles
Major Products
Oxidation: Oxidized derivatives of furan and thiophene rings
Reduction: De-brominated phenyl derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may be investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with DNA or proteins, which could be explored for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromophenyl and Heterocyclic Moieties
A key structural feature of the target compound is the combination of bromophenyl, furan, and thiophene groups. Below is a comparative analysis of analogues with overlapping motifs:
Key Observations :
- Steric Bulk : The N-(2-(thiophen-2-yl)ethyl) group in the target compound increases steric hindrance compared to simpler substituents (e.g., 4-methoxyphenethyl in ), which may influence solubility or binding interactions.
- Synthetic Routes : The Schotten-Baumann reaction is a common method for amide bond formation in such compounds, though transition-metal catalysis (e.g., Rh in ) offers alternatives for stereoselective synthesis.
Spectroscopic Comparison
Comparative spectroscopic data highlight differences in electronic environments:
Insights :
- The absence of reported data for the target compound underscores the need for further spectroscopic characterization.
- Thiophene-containing compounds (e.g., ) exhibit distinct ¹H NMR aromatic splitting patterns compared to furan derivatives (e.g., ).
Pharmacological and Physicochemical Properties
While pharmacological data are absent in the evidence, physicochemical trends can be inferred:
- Solubility : Bulky substituents (e.g., 2-(thiophen-2-yl)ethyl) may reduce aqueous solubility, as seen in similarly substituted amides .
Biological Activity
The compound 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is an intriguing synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a bromophenyl moiety, a furan ring, and a thiophene substituent. The synthesis typically involves multi-step reactions, including the coupling of various functional groups to achieve the desired molecular architecture. While specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized using methodologies such as:
- Grignard reactions for introducing brominated phenyl groups.
- N-alkylation techniques to attach furan and thiophene derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing furan and thiophene rings have shown promising cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of structurally related compounds:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | U-937 | 1.47 | Inhibits cell proliferation |
| 6 | HeLa | 0.76 | Modulates p53 pathway |
These findings suggest that modifications in the substituents can significantly influence the biological activity of these compounds, particularly their ability to induce apoptosis in cancer cells .
Antiviral Activity
In addition to anticancer properties, some derivatives have demonstrated antiviral activity against flaviviruses such as Zika and dengue. For example, compounds with similar furan and thiophene structures exhibited IC50 values ranging from 0.52 μM to 3.14 μM against viral proteases, indicating their potential as antiviral agents .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-donating groups (EDGs) enhances biological activity, while electron-withdrawing groups (EWGs) tend to decrease potency. For instance, replacing bromine with more bulky or hydrophobic groups has shown to improve activity against specific targets .
Case Study 1: Anticancer Efficacy
A study evaluated a series of furan-based compounds for their anticancer efficacy against MCF-7 and HeLa cell lines. The results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some analogs achieving IC50 values below 1 μM. Flow cytometry analysis revealed that these compounds activated caspase pathways leading to apoptosis .
Case Study 2: Antiviral Screening
Another research focused on the antiviral properties of thiophene-containing compounds against Zika virus. The study reported that certain derivatives exhibited remarkable potency with IC50 values as low as 0.52 μM, suggesting that structural modifications could lead to enhanced antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
